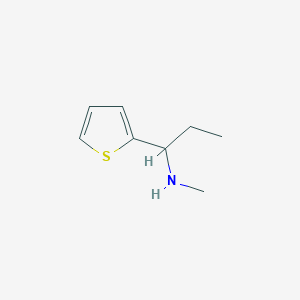
cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is a complex organophosphorus compound It is characterized by the presence of a cyclopentanamine moiety and a dioxaphosphinane ring, which is substituted with ethyl, hydroxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide typically involves multi-step organic reactions. One common approach is to start with cyclopentanamine and introduce the dioxaphosphinane ring through a series of condensation and substitution reactions. The nitro group can be introduced via nitration, while the hydroxy and ethyl groups are added through controlled substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure conditions to drive the reactions to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphine oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. The nitro group, for example, can participate in redox reactions, while the dioxaphosphinane ring can interact with metal ions and other cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: A simpler analog without the dioxaphosphinane ring.
5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphinane: Similar ring structure but different substituents.
Nitrocyclopentane: Contains a nitro group but lacks the dioxaphosphinane ring.
Uniqueness
Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
20133-67-9 |
|---|---|
Formule moléculaire |
C10H21N2O6P |
Poids moléculaire |
296.26 g/mol |
Nom IUPAC |
cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H10NO6P.C5H11N/c1-2-5(6(7)8)3-11-13(9,10)12-4-5;6-5-3-1-2-4-5/h2-4H2,1H3,(H,9,10);5H,1-4,6H2 |
Clé InChI |
YHGNTPXRVLMZRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COP(=O)(OC1)O)[N+](=O)[O-].C1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)










